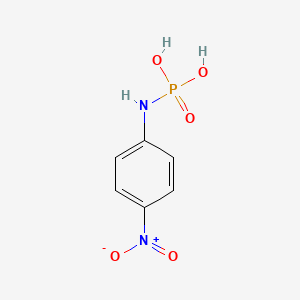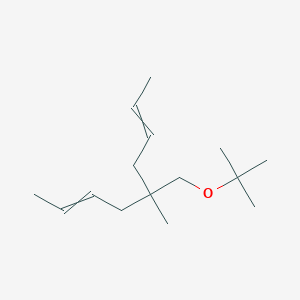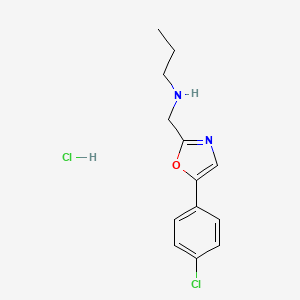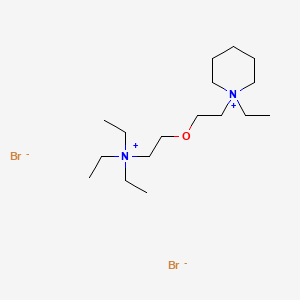
N-(4-Nitrophenyl)phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)phosphoramidic acid is an organic compound with the molecular formula C6H7N2O5P. It belongs to the class of phosphoramidic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups have been replaced with an amino or substituted amino group . This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)phosphoramidic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphoramidic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenyl)phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 4-nitroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Commonly performed using NaBH4 or hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and 4-nitroaniline.
Reduction: N-(4-Aminophenyl)phosphoramidic acid.
Substitution: Various substituted phosphoramidic acids depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Nitrophenyl)phosphoramidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramidic acids.
Biology: Employed in studies involving phosphorylation reactions and enzyme inhibition.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl)phosphoramidic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism . The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules .
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)phosphoramidic acid can be compared with other phosphoramidic acids and nitrophenyl derivatives:
Propriétés
Numéro CAS |
63542-05-2 |
|---|---|
Formule moléculaire |
C6H7N2O5P |
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
(4-nitroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13) |
Clé InChI |
DJGIFHJAWDEPNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)

![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)


![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)

![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)
![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
